(2-Methoxyethyl)[1-(5-methylthiophen-2-YL)ethyl]amine
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Overview
Description
(2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine: is an organic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . This compound is characterized by the presence of a methoxyethyl group and a thiophene ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate undergoes further reactions to introduce the methoxyethyl and amine groups, resulting in the final product .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl and amine groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- (1-Methoxypropan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine
- (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine
- 2-{1-(5-Methylthiophen-2-yl)ethylamino}ethan-1-ol
- 2-{1-(Thiophen-2-yl)ethylamino}ethan-1-ol
Uniqueness: (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to the presence of both a methoxyethyl group and a thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C10H17NOS/c1-8-4-5-10(13-8)9(2)11-6-7-12-3/h4-5,9,11H,6-7H2,1-3H3 |
InChI Key |
GKJZRXGHGVHBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCOC |
Origin of Product |
United States |
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